tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate
Overview
Description
tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate: is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.283 g/mol . This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a hydroxyethyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate typically involves the reaction of 5-(2-hydroxyethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl-N-methylcarbamate
- tert-Butyl carbazate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate is unique due to the presence of the hydroxyethyl group and the pyridine ring, which confer distinct chemical and biological properties. Compared to other carbamates, this compound exhibits enhanced reactivity and specificity in certain reactions, making it a valuable intermediate in synthetic chemistry .
Biological Activity
tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate, with the CAS number 1260897-34-4, is a pyridine-based compound that has garnered attention in various research fields due to its potential biological activities. This article provides an overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its role as a protein degrader building block . This compound is known to interact with various biological targets, potentially modulating cellular pathways involved in disease processes.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. For instance, studies have demonstrated that derivatives of pyridine can mitigate oxidative damage in human hepatoma cell lines .
2. Neuroprotective Effects
In neurobiological studies, pyridine derivatives have shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. The mechanisms often involve the activation of survival pathways such as ERK1/2 and PI3K/Akt signaling pathways, which are crucial for cell survival and function .
3. Inhibition of Enzymatic Activity
The compound may also exhibit inhibitory effects on specific enzymes linked to disease processes. For example, certain studies have highlighted how similar carbamate compounds can inhibit enzymes involved in neurodegenerative diseases, suggesting a potential therapeutic role .
Case Study 1: Neuroprotective Mechanism
A study investigating the neuroprotective effects of related compounds found that treatment with these derivatives significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to tert-butyl hydroperoxide (tBHP). The protective effects were associated with the modulation of apoptotic markers and restoration of mitochondrial membrane potential .
Case Study 2: Antioxidant Properties
In another study, the antioxidant capacity of pyridine-based compounds was assessed using various assays measuring free radical scavenging activity. Results indicated that these compounds effectively reduced the levels of reactive oxygen species (ROS) in treated cells, highlighting their potential as therapeutic agents against oxidative stress-related conditions .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C12H18N2O3 |
Molecular Weight | 238.28 g/mol |
Purity | ≥97% |
Antioxidant Activity | Yes |
Neuroprotective Effects | Yes |
Enzyme Inhibition | Potentially active |
Properties
IUPAC Name |
tert-butyl N-[5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10-5-4-9(6-7-15)8-13-10/h4-5,8,15H,6-7H2,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUQUBLIBCOMOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856288 | |
Record name | tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260897-34-4 | |
Record name | Carbamic acid, N-[5-(2-hydroxyethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260897-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [5-(2-hydroxyethyl)pyridin-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20856288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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